rac-Cotinine-d3

Description

Significance of Stable Isotope Labeling in Biomedical Research

Stable isotope labeling is a foundational technique in contemporary biomedical research, allowing scientists to track molecules through intricate biological systems without altering their chemical properties. moravek.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for use in human studies and for routine laboratory applications. metsol.comdiagnosticsworldnews.com This key characteristic has promoted their widespread adoption in absorption, distribution, metabolism, and excretion (ADME) studies. diagnosticsworldnews.comnih.govacs.org

The applications of stable isotope labeling are extensive and diverse:

Metabolomics: Researchers use stable-labeled compounds to map metabolic pathways, understand disease-related metabolic changes, and assess the flow of metabolites within complex biological networks. silantes.commoravek.commetsol.com By introducing labeled compounds, scientists can trace their journey through various biochemical reactions. silantes.com

Pharmacokinetics: In drug development, stable isotope-labeled versions of drug candidates are used to study how the body absorbs, distributes, metabolizes, and excretes a new drug. moravek.comsymeres.com

Quantitative Analysis: The primary application of compounds like rac-Cotinine-d3 is their use as internal standards in analytical techniques, especially mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org These labeled standards are nearly identical to the analyte of interest but have a different mass, allowing for precise quantification and correction for variations during sample preparation and analysis. clearsynth.comscioninstruments.com This significantly enhances the accuracy and reliability of measurements. texilajournal.com

Proteomics and Genomics: Stable isotopes are used to quantify proteins and their interactions (a technique known as SILAC) and to study DNA replication, gene expression, and RNA modifications. silantes.com

By providing a unique "tag" at the atomic level, stable isotope labeling allows for enhanced detection sensitivity and structural resolution in techniques like NMR and MS, pushing the boundaries of molecular biology and precision medicine. moravek.comsilantes.com

Rationale for Deuterated Cotinine (B1669453) as a Research Tool

Cotinine is the major metabolite of nicotine (B1678760) and a widely accepted biomarker for assessing exposure to tobacco smoke. nih.govnih.govkjfm.or.kr Accurate quantification of cotinine in biological fluids like plasma, urine, and saliva is essential for smoking cessation studies, research on the health effects of tobacco, and understanding individual differences in nicotine metabolism. nih.govkjfm.or.kr

This is where this compound becomes indispensable. It is primarily used as an internal standard for the quantification of cotinine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method. nih.govcaymanchem.com

The rationale for using a deuterated standard like this compound is based on several key advantages:

Co-elution and Similar Behavior: this compound has virtually identical chemical and physical properties to natural cotinine. researchgate.net This means it behaves in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. This mimicry is crucial for compensating for any loss of analyte during sample workup and for correcting "matrix effects," where other components in a complex biological sample can interfere with the analysis. clearsynth.comscioninstruments.comtexilajournal.com

Mass Differentiation: Despite its chemical similarity, the three deuterium atoms give this compound a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled cotinine. scbt.comlgcstandards.com This mass difference allows the mass spectrometer to distinguish between the analyte (cotinine) and the internal standard (this compound) simultaneously. scioninstruments.com

Improved Accuracy and Precision: By adding a known amount of this compound to each sample at the beginning of the analytical process, researchers can calculate the concentration of the unknown cotinine with high accuracy. The ratio of the signal from the native cotinine to the signal from the deuterated standard provides a reliable measure, correcting for variability and ensuring the robustness of the analytical method. clearsynth.comtexilajournal.com

Therefore, this compound is not just a labeled compound but a critical component that ensures the quality and validity of data in studies measuring nicotine exposure and metabolism. caymanchem.com

Historical Overview of this compound Applications in Scientific Inquiry

The use of deuterated analogs in nicotine and cotinine research has a history spanning several decades, reflecting a long-standing effort to precisely understand nicotine's fate in the body.

Early research in the 1970s explored the kinetic isotope effect of deuterium in the metabolism of cotinine, laying the groundwork for using these labeled compounds to investigate metabolic pathways. acs.org These studies helped to clarify how the body processes cotinine.

A significant advancement came in 1991 with the development of a selected ion monitoring method using gas chromatography-mass spectrometry (GC-MS) to simultaneously measure nicotine, cotinine, and their deuterium-labeled analogs (nicotine-d2 and cotinine-d2) in human plasma. nih.gov This study was pivotal as it demonstrated that there was no significant isotope effect in the clearance of (S)-nicotine-3',3'-d2, validating the use of deuterium-labeled nicotine as a reliable tracer for quantitative studies of nicotine's metabolic disposition in humans. nih.gov

Building on this, a 1994 study employed a dual stable isotope method, administering both deuterium-labeled nicotine (d2) and cotinine (d4) to smokers. nih.gov This innovative approach allowed researchers to determine the disposition kinetics of both compounds and, for the first time, to precisely calculate the fractional conversion of nicotine to cotinine in individuals. The study found that, on average, 72% of nicotine is converted to cotinine, a key metric that is still widely cited. nih.gov

These foundational studies established deuterated cotinine as a gold-standard tool. Today, this compound and other labeled analogs are routinely used in large-scale clinical and epidemiological studies to accurately phenotype individuals for nicotine metabolism rates, often by measuring the ratio of another metabolite, trans-3'-hydroxycotinine, to cotinine. nih.govnih.gov This information is crucial for understanding nicotine dependence and for developing personalized smoking cessation therapies. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| Alternate Names | (±)-Cotinine-d3 (N-methyl-d3); 5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | scbt.comlgcstandards.com |

| CAS Number | 110952-70-0 | scbt.comlgcstandards.com |

| Molecular Formula | C₁₀H₉D₃N₂O | scbt.comlgcstandards.com |

| Molecular Weight | 179.23 | scbt.comlgcstandards.com |

| Intended Use | Internal standard for the quantification of cotinine by GC- or LC-MS. | caymanchem.com |

Table 2: Key Research Findings Using Deuterated Cotinine Analogs

| Study Focus | Key Finding | Significance | Reference |

| Elimination kinetics of nicotine and its deuterated analog (1991) | The total clearance of nicotine-3',3'-d2 was found to be virtually identical to that of natural nicotine. | Validated the use of deuterium-labeled analogs for quantitative studies of nicotine metabolism, showing no significant kinetic isotope effect. | nih.gov |

| Dual stable isotope study of nicotine and cotinine metabolism (1994) | On average, 72% of nicotine is converted to cotinine in smokers. The kinetics of labeled and unlabeled cotinine were similar. | Provided a precise quantitative measure of the primary nicotine metabolic pathway and a basis for estimating daily nicotine intake from cotinine levels. | nih.gov |

| Development of LC-MS/MS method for cotinine and trans-3'-hydroxycotinine | A highly sensitive method was developed using deuterated internal standards (cotinine-d4 and 3HC-d3) for quantification in plasma, urine, and saliva. | Enabled large-scale clinical and pharmacogenetic studies by providing a robust method to phenotype individuals for CYP2A6 activity, which governs nicotine metabolism. | nih.gov |

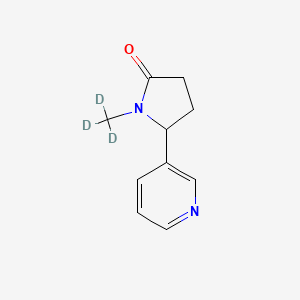

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339943 | |

| Record name | (+/-)-Cotinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110952-70-0, 66269-66-7 | |

| Record name | (+/-)-Cotinine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Cotinine-d3 (methyl-d3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 66269-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Applications of Rac Cotinine D3 in Bioanalytical Research

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the use of an appropriate internal standard (IS) is paramount to compensate for variations that can occur during sample preparation, extraction, and instrumental analysis. These variations can arise from differences in sample matrix composition, extraction efficiency, and fluctuations in instrument performance. Deuterated internal standards, such as rac-Cotinine-d3, are ideal for this purpose because they possess nearly identical physicochemical properties to the target analyte (cotinine). This similarity ensures that they undergo similar extraction efficiencies and chromatographic behavior, and experience comparable ionization suppression or enhancement in the mass spectrometer. By using a deuterated analogue, the ratio of the analyte's signal to the internal standard's signal remains consistent across different samples, thereby improving the accuracy and precision of the quantitative results.

Mass Spectrometry-Based Quantification of Nicotine (B1678760) and Metabolites

Mass spectrometry (MS) coupled with chromatographic separation techniques provides the high specificity and sensitivity required for analyzing small molecules like nicotine and its metabolites in complex biological samples. LC-MS/MS is particularly well-suited for this application, allowing for the simultaneous detection and quantification of multiple compounds with high confidence.

LC-MS/MS methods are the cornerstone for quantifying cotinine (B1669453) and related compounds in biofluids. The development and validation of these methods involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters.

The development of robust LC-MS/MS assays for cotinine typically begins with efficient sample preparation to isolate the analyte from the biological matrix (e.g., plasma, serum, urine, saliva) and remove interfering substances. Common sample preparation techniques include protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE), or supported liquid extraction (SLE) nih.govresearchgate.netresearchgate.netcdc.govresearchgate.netresearchgate.netcoresta.org. Following preparation, chromatographic separation is performed using various column chemistries, such as C18, HILIC, or phenyl-hexyl columns, with mobile phases typically consisting of organic solvents (e.g., acetonitrile (B52724), methanol) and aqueous buffers (e.g., ammonium (B1175870) formate (B1220265), formic acid) nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.nettdx.catunimi.it. Optimization of the mobile phase composition, gradient, and flow rate is critical to achieve adequate separation of cotinine from its deuterated analogue and other matrix components within a reasonable run time, often between 6 to 8 minutes researchgate.netzenodo.org.

Table 1: Typical LC-MS/MS Method Parameters for Cotinine Quantification

| Parameter | Typical Values/Description | Source(s) |

| Chromatography | ||

| Column Type | C18, HILIC, Phenyl-Hexyl | nih.govresearchgate.netresearchgate.netresearchgate.netzenodo.org |

| Mobile Phase | Acetonitrile/Methanol with Ammonium Formate/Formic Acid | nih.govresearchgate.netresearchgate.netresearchgate.nettdx.catunimi.it |

| Flow Rate | 0.3 - 0.4 mL/min | researchgate.netzenodo.org |

| Run Time | 6 - 8 minutes | researchgate.netzenodo.org |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI), APCI | nih.govresearchgate.netresearchgate.netresearchgate.netcdc.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) | nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.nettdx.catunimi.itresearchgate.net |

For bioanalytical methods to be considered reliable for research and clinical applications, they must undergo rigorous validation according to established guidelines, such as those provided by the U.S. Food and Drug Administration (FDA) researchgate.netresearchgate.netresearchgate.nettum.deresearchgate.net. Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), limit of detection (LOD), matrix effects, and analyte stability.

Specificity: The method must be able to distinguish the analyte (cotinine) from other components in the biological matrix and from its internal standard.

Linearity: Calibration curves are generated to demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Typical linear ranges for cotinine quantification can span from 0.05 ng/mL to over 1500 ng/mL, with correlation coefficients (R²) generally exceeding 0.99 researchgate.netresearchgate.netresearchgate.net.

Accuracy and Precision: Accuracy, often expressed as the percentage of the theoretical value, is typically expected to be within 80-120% or 93-107% researchgate.netresearchgate.net. Precision, measured as the coefficient of variation (CV), should generally be less than 15% or 20% for both intra-day and inter-day measurements researchgate.netresearchgate.netmsacl.org.

LOQ/LOD: The LOQ defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision, often in the range of 0.05 to 0.3 ng/mL for cotinine researchgate.netresearchgate.netresearchgate.net.

Matrix Effects: The presence of co-eluting matrix components can suppress or enhance ionization, affecting quantification. Deuterated internal standards like this compound help mitigate these effects by undergoing similar ionization behavior as the analyte researchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net.

Stability: Analyte stability is assessed under various conditions, including freeze-thaw cycles, bench-top storage, and long-term freezer storage, to ensure sample integrity researchgate.netresearchgate.netresearchgate.net.

Table 2: Validation Parameters for LC-MS/MS Assays Using Deuterated Standards

| Parameter | Typical Acceptance Criteria | Source(s) |

| Accuracy | 80-120% or 93-107% of target value | researchgate.netresearchgate.net |

| Precision (CV) | <15% or <20% | researchgate.netresearchgate.netmsacl.org |

| Linearity (R²) | >0.99 or >0.995 | researchgate.netresearchgate.net |

| LOQ | Sufficient for analyte concentration range (e.g., 0.05-0.3 ng/mL) | researchgate.netresearchgate.netresearchgate.net |

| Matrix Effect | Evaluated, often found negligible or compensated by IS | researchgate.netresearchgate.netresearchgate.netunimi.itresearchgate.net |

| Stability | Assessed under various conditions (e.g., freeze-thaw, storage) | researchgate.netresearchgate.netresearchgate.net |

Effective chromatographic separation is crucial for distinguishing cotinine from its deuterated analogue, this compound, as well as from other potential matrix components. Reversed-phase liquid chromatography (RPLC) using C18 columns is a widely adopted technique. However, hydrophilic interaction liquid chromatography (HILIC) and phenyl-hexyl stationary phases have also been employed, offering alternative selectivity researchgate.netresearchgate.netzenodo.org. The choice of mobile phase, typically a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium formate with formic acid), is optimized to achieve good peak shape and resolution. The deuterated standard, this compound, is designed to elute at a similar retention time as cotinine, ensuring that any variations affecting the analyte also affect the standard proportionally.

In LC-MS/MS, detection is commonly performed using electrospray ionization (ESI) in positive ion mode, which is highly efficient for cotinine and its metabolites nih.govresearchgate.netresearchgate.netresearchgate.net. Atmospheric pressure chemical ionization (APCI) is another viable option cdc.gov. Tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions are selected and fragmented, and then specific product ions are monitored for quantification. This targeted approach provides high selectivity and sensitivity.

For cotinine, a typical precursor ion is m/z 177. Its deuterated analogue, such as this compound, would exhibit a precursor ion with a mass shift corresponding to the added deuterium (B1214612) atoms (e.g., m/z 180 for d3). The fragmentation patterns are also similar, leading to characteristic product ions.

Table 3: Typical MRM Transitions for Cotinine and Deuterated Analogues

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Cotinine | 177 | 80 | nih.gov |

| Deuterated Cotinine | 186 (for d9) | 84 (for d9) | nih.gov |

| Note: Specific transitions for this compound will follow a similar mass shift from the precursor ion to the product ion, e.g., m/z 180 → m/z 80 for d3-cotinine, but the exact transitions can be method-dependent. |

Detailed Research Findings:

The ratio of trans-3′-hydroxycotinine to cotinine in biofluids is a well-established marker for assessing the rate of nicotine metabolism, primarily catalyzed by Cytochrome P450 2A6 (CYP2A6) nih.govcdc.govresearchgate.netcdc.gov. This ratio is valuable for phenotyping individuals for CYP2A6 activity, which can be indicative of nicotine dependence and inform personalized pharmacotherapies nih.govcdc.govcdc.gov. Cotinine itself is a preferred biomarker for monitoring tobacco smoke exposure compared to nicotine, owing to its significantly longer elimination half-life (approximately 15-20 hours for cotinine versus 0.5-3 hours for nicotine) researchgate.netcdc.gov. The application of validated LC-MS/MS methods using internal standards like this compound has enabled high-throughput analysis of numerous biological samples, facilitating large-scale studies on smoking cessation programs and exposure assessments researchgate.netmsacl.org.

Compound List:

this compound

Cotinine

Nicotine

trans-3′-hydroxycotinine

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies with this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the quantification of cotinine in biological samples. The incorporation of this compound as an internal standard (IS) is critical for compensating for variations that can occur during sample preparation, injection, and ionization processes unesp.br. Due to its structural similarity to native cotinine and the presence of deuterium atoms, this compound exhibits nearly identical chromatographic retention times and ionization efficiencies, while being distinguishable by its higher mass-to-charge ratio. This allows for precise quantification by monitoring specific ion transitions unique to each compound unesp.brnih.govresearchgate.net.

GC-MS methods employing this compound typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up and analyte concentration prior to chromatographic separation and mass spectrometric detection unesp.brnih.govresearchgate.netnih.gov. The performance metrics of such methods demonstrate high sensitivity and accuracy. For instance, limits of detection (LOD) have been reported as low as 0.2 ng/mL, with limits of quantification (LOQ) at 0.5 ng/mL, and linearity extending up to 50 ng/mL nih.gov. Recovery rates for cotinine can be around 50% unesp.br, with intra-day precision below 7.28% and inter-day precision below 2.68% unesp.br.

Table 1: GC-MS Method Performance with this compound

| Metric | Value / Range | Reference |

| LOD | 20 ng/mL unesp.br, 0.2 ng/mL nih.gov | unesp.brnih.gov |

| LOQ | 100 ng/mL unesp.br, 0.5 ng/mL nih.gov | unesp.brnih.gov |

| Linearity Range | 100-5000 ng/mL unesp.br, 0.5-50 ng/mL nih.gov | unesp.brnih.gov |

| Recovery | ~50% unesp.br | unesp.br |

| Precision (Intra) | <7.28% unesp.br | unesp.br |

| Precision (Inter) | <2.68% unesp.br | unesp.br |

| Accuracy | 95.24–97.67% unesp.br | unesp.br |

High-Resolution Mass Spectrometry (e.g., LC-Orbitrap-MS/MS) in this compound Context

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), including High-Resolution Mass Spectrometry (HRMS) techniques like LC-Orbitrap-MS/MS, has become the gold standard for cotinine quantification due to its enhanced sensitivity, selectivity, and speed upf.eduoup.comresearchgate.netmedcraveonline.comnih.govnih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.netdaneshyari.comnih.govresearchgate.netnih.gov. In these advanced analytical workflows, this compound serves as an indispensable internal standard. Its use is critical for mitigating matrix effects, which are common in complex biological samples and can significantly impact ionization efficiency researchgate.netnih.govnih.gov.

LC-MS/MS methods utilizing this compound typically achieve very low limits of detection and quantification, often in the sub-ng/mL range researchgate.netnih.govnih.govmdpi.com. For instance, LODs of 0.13 ng/mL and LOQs of 0.20 ng/mL have been reported for cotinine using automated SPE coupled with LC-MS/MS researchgate.netnih.gov. Linearity ranges can span several orders of magnitude, from sub-ng/mL to thousands of ng/mL, depending on the matrix and specific method medcraveonline.comnih.govresearchgate.netresearchgate.netnih.gov. High analytical recovery (>95-100%) researchgate.netnih.gov and excellent precision (intra-assay <5%, inter-assay <10%) researchgate.netnih.gov are routinely achieved when employing this compound.

Table 2: LC-MS/MS Method Performance with this compound

Sample Preparation Techniques for this compound Analysis in Biological Matrices

Effective sample preparation is a prerequisite for accurate cotinine analysis, especially when dealing with complex biological matrices such as urine, plasma, serum, and oral fluid nih.govresearchgate.netnih.govupf.edumedcraveonline.comnih.govresearchgate.netnih.govmdpi.comresearchgate.netdaneshyari.comnih.govscitechnol.comresearchgate.net. During these preparatory steps, this compound is typically added early in the workflow. This ensures that the internal standard undergoes the same extraction, purification, and handling procedures as the endogenous cotinine, thereby accounting for any analyte losses or variations unesp.brnih.govresearchgate.netnih.govupf.eduoup.comresearchgate.netmedcraveonline.comnih.govnih.govresearchgate.netnih.govnih.govmdpi.comresearchgate.netdaneshyari.comnih.govnih.govnih.govscitechnol.comresearchgate.netnih.govcriver.comresearchgate.netplos.orgacs.org. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Protein Precipitation Protocols Utilizing this compound

Protein precipitation is a rapid and straightforward sample preparation method widely employed for cotinine analysis. This technique involves adding an organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma, urine) to denature and precipitate proteins. The addition of this compound typically occurs before or during this step nih.govcriver.complos.org. The resulting supernatant, containing the analytes and the internal standard, is then directly injected into the LC-MS/MS system or further processed. This method is favored for its speed and simplicity, often yielding good recovery rates, for example, 72-101% for nicotine metabolites in urine when using acetonitrile nih.govmdpi.com.

Solid Phase Extraction (SPE) Procedures for Deuterated Cotinine

Solid Phase Extraction (SPE) is a powerful technique for cleaning up biological samples and concentrating analytes, often leading to improved sensitivity and reduced matrix effects. In cotinine analysis, SPE typically involves conditioning a sorbent cartridge (e.g., C8 or C18), loading the sample (to which this compound has been added), washing away interfering substances, and eluting the target analytes. Automated SPE systems have been developed to enhance throughput for large-scale studies oup.comresearchgate.netnih.gov. SPE protocols have demonstrated high recovery rates for cotinine, often exceeding 95-100% when using appropriate protocols and internal standards researchgate.netnih.gov, with other studies reporting recoveries between 89-92% for related analytes nih.gov.

Liquid-Liquid Extraction Methods in Conjunction with this compound

Liquid-Liquid Extraction (LLE) is another common sample preparation technique for cotinine analysis. This method relies on the differential solubility of cotinine and interfering substances between two immiscible liquid phases. After spiking the biological sample with this compound, an organic solvent (e.g., MTBE, dichloromethane, ethyl acetate) is used to extract cotinine. The organic phase is then separated, evaporated, and reconstituted for analysis unesp.brnih.govupf.edudaneshyari.comnih.gov. LLE methods can achieve good extraction efficiencies, with reported recoveries around 50% for cotinine in urine unesp.br and high recoveries for related compounds in other matrices daneshyari.com.

Assessment and Mitigation of Matrix Effects with this compound as Internal Standard

Matrix effects, arising from co-eluting endogenous compounds in biological samples that can suppress or enhance analyte ionization in mass spectrometry, pose a significant challenge in bioanalytical assays chromatographyonline.comchromatographyonline.comuow.edu.au. These effects can lead to inaccurate quantification if not properly addressed. Stable isotope-labeled internal standards, such as this compound, are the most effective strategy for mitigating these effects chromatographyonline.comchromatographyonline.com.

Due to their identical chemical properties and co-elution with the native analyte, deuterated standards experience similar ionization suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variations caused by matrix components are effectively normalized, thereby improving the accuracy and precision of the quantification chromatographyonline.comchromatographyonline.com. Studies consistently show that the use of this compound significantly reduces the impact of matrix effects, often resulting in values below 10% when employed in LC-MS/MS methods researchgate.netnih.gov. This compensation is crucial for obtaining reliable results, especially in complex matrices like plasma and serum nih.gov.

Pharmacokinetic and Metabolic Research Utilizing Rac Cotinine D3

Elucidation of Nicotine (B1678760) and Cotinine (B1669453) Metabolic Pathways Through Deuterated Tracers

Deuterated tracers are indispensable tools for unraveling the complex metabolic fate of nicotine and its transformation into cotinine and subsequent metabolites. By incorporating deuterium (B1214612) atoms, these labeled compounds can be distinguished from their naturally occurring counterparts, allowing researchers to meticulously track their presence, concentration, and transformations within biological systems.

Investigation of Cytochrome P450 Enzyme Contributions (e.g., CYP2A6, CYP2A13)

Cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, are central to the metabolism of nicotine. CYP2A6 is the principal enzyme responsible for converting nicotine to cotinine in humans, while CYP2A13 also exhibits significant activity in this pathway and in the further metabolism of cotinine nih.govnih.govnih.gov. Deuterated cotinine, such as rac-Cotinine-d3, is often employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify the formation of cotinine and its downstream metabolites. This allows for the characterization of enzyme kinetics and the assessment of how genetic variations, environmental factors, or drug interactions influence the activity of these crucial enzymes nih.govnih.gov.

For instance, studies investigating the activity of CYP2A13 have quantified its kinetic parameters for the metabolism of both nicotine and cotinine. These studies highlight the enzyme's capacity to catalyze the conversion of nicotine to cotinine and subsequently cotinine to trans-3'-hydroxycotinine, with specific Michaelis-Menten constants (Km) and maximum velocities (Vmax) providing quantitative insights into these metabolic steps nih.gov.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol) |

| CYP2A13 | Nicotine | Cotinine | 20.2 | 8.7 |

| CYP2A13 | Cotinine | trans-3'-hydroxycotinine | 45.2 | 0.7 |

These kinetic parameters are crucial for understanding the rate and efficiency of nicotine metabolism, and the use of deuterated standards like this compound ensures the accuracy of these measurements nih.gov.

Characterization of Downstream Deuterated Metabolites of Cotinine

Following its formation from nicotine, cotinine undergoes further metabolic transformations, primarily glucuronidation and hydroxylation, leading to metabolites such as cotinine glucuronide and trans-3'-hydroxycotinine nih.govmedchemexpress.comoup.com. The use of isotopically labeled compounds, including various deuterated forms of cotinine, is essential for identifying and quantifying these downstream metabolites. By employing this compound as an internal standard, researchers can accurately measure the formation rates and concentrations of these cotinine derivatives, thereby mapping the complete metabolic cascade of nicotine medchemexpress.commedchemexpress.comnih.gov. This approach allows for a comprehensive understanding of how the body processes and eliminates cotinine and its subsequent products.

Pharmacokinetic Profiling Studies Employing this compound

Pharmacokinetic (PK) studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a substance. Deuterated compounds like this compound are vital in these studies, primarily as internal standards for quantitative analysis, ensuring the accuracy of measured concentrations of nicotine and its metabolites in biological matrices.

Analysis of Absorption, Distribution, and Elimination Kinetics

When administered or absorbed, nicotine is rapidly metabolized to cotinine, which is then subject to its own pharmacokinetic processes. Studies utilizing deuterated cotinine, such as this compound, as internal standards have provided valuable data on the elimination kinetics of nicotine and its metabolites in various models. For instance, in animal studies, the pharmacokinetic profiles of plasma nicotine, cotinine, and trans-3'-hydroxycotinine have been analyzed following different administration routes. These analyses often reveal that while nicotine has a shorter half-life, cotinine exhibits a more prolonged presence in the plasma, reflecting its role as a stable biomarker researchgate.net. The use of deuterated internal standards ensures the precision of these measurements, enabling the accurate determination of parameters such as half-life and clearance nih.govresearchgate.net.

In rat models, pharmacokinetic analyses have indicated that plasma nicotine, cotinine, and trans-3'-hydroxycotinine elimination generally follows first-order kinetics, with dose- and route-independent half-lives for these compounds researchgate.net.

| Metabolite | Typical Half-life (in Rats) | Kinetic Order | Dose/Route Dependence |

| Plasma Nicotine | Shorter than Cotinine | First-order | Independent |

| Plasma Cotinine | Longer than Nicotine | First-order | Independent |

| Plasma 3-OH-Cotinine | Longer than Nicotine | First-order | Independent |

These findings underscore the importance of stable, deuterated internal standards like this compound for reliable PK analysis researchgate.net.

Age-Dependent Differences in Nicotine and Cotinine Pharmacokinetics Using Deuterated Probes

Age can significantly influence the pharmacokinetics of nicotine and its metabolites. Studies employing deuterated cotinine probes have investigated these age-related variations. For example, research in adolescent versus adult rats has shown differences in nicotine pharmacokinetics, with lower plasma nicotine and cotinine levels observed in adolescent rats compared to adults psu.edu. Such studies often utilize deuterated standards like this compound to accurately quantify these differences.

Furthermore, deuterated cotinine has been used in human studies to assess the rate of nicotine metabolism, often quantified by the nicotine metabolite ratio (NMR), which is the ratio of 3'-hydroxycotinine to cotinine nih.gov. While specific studies might use cotinine-d4, the principle remains the same: deuterated cotinine serves as a reference for quantifying both cotinine and its hydroxylated metabolite, allowing for the assessment of metabolic rates across different age groups and populations nih.gov. These investigations are critical for understanding developmental differences in nicotine processing and addiction susceptibility.

Application of this compound in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic pathways within a biological system. Stable isotope-labeled compounds, including deuterated tracers like this compound, are foundational to MFA. By introducing these labeled compounds into a system, researchers can trace the flow of atoms through metabolic networks, determining the rates of substrate conversion and metabolite production tum.denih.gov.

In the context of nicotine metabolism, this compound can be used to track the metabolic fate of cotinine itself or to serve as an internal standard when studying the flux through pathways involving cotinine. For example, in studies involving complex biological systems or when investigating the impact of external factors on metabolism, the precise quantification of metabolites enabled by deuterated standards is crucial for building accurate metabolic flux models medchemexpress.comtum.denih.gov. The ability to precisely track labeled atoms allows for the quantitative assessment of metabolic pathways, providing a deeper understanding of how biological systems process and interconvert various compounds, including nicotine metabolites.

Advanced Research Considerations and Future Directions for Rac Cotinine D3 Studies

Enantioselective Analysis of Cotinine (B1669453) and its Deuterated Analogues in Research

The study of nicotine (B1678760) metabolism and exposure often relies on the analysis of its major metabolite, cotinine. Nicotine itself is a chiral compound, existing as (S)- and (R)-enantiomers. While (S)-nicotine is the predominant form in tobacco, the potential for exposure to (R)-nicotine from various sources, including some novel nicotine products, necessitates analytical methods that can distinguish between the enantiomers of its metabolites. Enantioselective analysis, therefore, plays a crucial role in understanding the pharmacokinetics and metabolism of each nicotine enantiomer.

The chiral separation of cotinine and its deuterated analogue, rac-Cotinine-d3, presents a significant analytical challenge. Chromatographic techniques, particularly liquid chromatography (LC) and gas chromatography (GC), are the primary methods employed for this purpose. The use of chiral stationary phases (CSPs) is fundamental to achieving enantiomeric resolution. Polysaccharide-based chiral columns, for instance, have demonstrated success in separating various alkaloid enantiomers. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) offer the high sensitivity and selectivity required for bioanalytical applications. nih.gov The development of rapid and effective LC-MS methods is crucial for the determination of nicotine and its metabolites' enantiomeric composition in various biological matrices. nih.gov

This compound, a racemic mixture of the deuterated enantiomers of cotinine, serves as an ideal internal standard for quantitative enantioselective assays. By incorporating a stable isotope-labeled internal standard that mirrors the chiral nature of the analyte, researchers can achieve more accurate and precise quantification, correcting for variations in sample preparation and instrument response for each enantiomer. The development of such methods is essential for studies aiming to differentiate between exposure to tobacco-derived nicotine and synthetic nicotine, as the enantiomeric ratio of nicotine and its metabolites can be a key indicator of its origin. coresta.org

Interactive Data Table: Chiral Separation Techniques for Nicotine and Related Compounds

| Technique | Chiral Stationary Phase (Example) | Detection Method | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral Gas Chromatography (GC) | CHIRALDEX G-TA | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution for volatile compounds. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | NicoShell, CHIRALPAK® CBH | Diode Array Detector, Mass Spectrometry (MS) | Versatile for a wide range of analytes. | nih.govbohrium.com |

| Ultra-Performance Liquid Chromatography (UPLC) | Chiralpak AGP | Tandem Mass Spectrometry (MS/MS) | Rapid and sensitive analysis. | nih.gov |

Integration of this compound Studies with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)

The advent of multi-omics technologies, including metabolomics and proteomics, has revolutionized biomedical research by enabling a more holistic understanding of biological systems. The integration of this compound in such studies offers a powerful tool to investigate the systemic effects of nicotine exposure with greater precision.

In metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, this compound is invaluable as an internal standard for the accurate quantification of cotinine. By spiking samples with a known concentration of this compound, researchers can normalize for variations in sample extraction and analytical performance, leading to more reliable and reproducible data on cotinine levels. This is particularly important in large-scale epidemiological studies where subtle differences in metabolite concentrations can be significant. The use of deuterated internal standards is a common practice in LC-MS-based metabolomics to ensure data quality. mdpi.com

Proteomics, the large-scale study of proteins, can be employed to identify protein expression changes and pathway perturbations resulting from nicotine exposure. While this compound is not directly used to measure proteins, its role in accurately quantifying cotinine levels provides a crucial data point for correlating protein expression changes with the extent of nicotine exposure. For instance, researchers can investigate how different levels of cotinine, precisely measured using this compound, are associated with alterations in protein networks involved in cellular processes like oxidative stress, inflammation, and cell signaling. The use of stable isotope-labeled internal standards is a cornerstone of quantitative proteomics, and the principles can be extended to the integration of metabolite data. nih.gov

The combination of metabolomics and proteomics, facilitated by the use of tools like this compound, can provide a more comprehensive picture of the molecular mechanisms underlying nicotine addiction and tobacco-related diseases. This integrated approach can help in the discovery of novel biomarkers of exposure and disease risk, as well as in understanding the individual variability in nicotine metabolism and its health consequences.

Challenges and Innovations in this compound Bioanalytical Research Methodologies

The accurate and reliable quantification of cotinine in biological matrices is paramount for assessing nicotine exposure. The use of this compound as an internal standard in bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard. However, several challenges and innovations continue to shape the landscape of this research area.

Challenges:

Matrix Effects: Biological samples such as urine, blood, and saliva are complex matrices that can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement. nih.gov This can significantly impact the accuracy and precision of the assay.

Sensitivity and Throughput: There is a constant demand for methods with lower limits of detection (LOD) and quantification (LOQ) to accurately measure low levels of exposure, such as in passive smoking. nih.gov Additionally, high-throughput methods are needed to process large numbers of samples in epidemiological and clinical studies. criver.com

Sample Preparation: Traditional sample preparation techniques like liquid-liquid extraction and solid-phase extraction can be laborious and time-consuming. nih.gov Developing simplified and automated sample preparation methods is crucial for improving efficiency.

Chiral Separation: As discussed previously, the enantioselective analysis of cotinine presents a significant chromatographic challenge, requiring specialized chiral columns and method development.

Innovations:

Advanced LC-MS/MS Systems: The continuous improvement in LC-MS/MS instrumentation, including more sensitive mass spectrometers and ultra-high-performance liquid chromatography (UHPLC) systems, has enabled the development of more robust and sensitive assays for cotinine. criver.com

Automated Sample Preparation: The use of automated solid-phase extraction (SPE) and liquid handling systems has significantly increased sample throughput and reduced manual error. nih.govresearchgate.net

Novel Extraction Techniques: Innovations in sample preparation, such as the use of molecularly imprinted polymers (MIPs), offer the potential for highly selective extraction of cotinine from complex matrices, thereby reducing matrix effects. nih.gov

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as Orbitrap technology, can provide enhanced selectivity and the ability to perform retrospective data analysis, which can be beneficial in untargeted metabolomics studies. mdpi.com

Interactive Data Table: Bioanalytical Methodologies for Cotinine Quantification

| Methodology | Instrumentation | Key Features | Common Internal Standard | Reference |

|---|---|---|---|---|

| LC-MS/MS | Triple Quadrupole MS | High sensitivity and selectivity, widely used. | Cotinine-d3 | nih.govnih.gov |

| GC-MS | Single Quadrupole or Triple Quadrupole MS | Good for volatile compounds, requires derivatization. | Cotinine-d3 | nih.gov |

| UPLC-MS/MS | Tandem Mass Spectrometry | Faster analysis times, higher throughput. | Cotinine-d3 | criver.com |

| LC-HRMS | Orbitrap, TOF | High mass accuracy and resolution. | Cotinine-d3 | mdpi.com |

Emerging Applications of this compound in Novel Nicotine Product Assessment

The tobacco landscape has been rapidly evolving with the introduction of novel nicotine products, such as electronic cigarettes (e-cigarettes) and heated tobacco products (HTPs). Assessing the exposure to nicotine and other harmful and potentially harmful constituents (HPHCs) from these products is a critical public health priority. This compound plays a vital role in this assessment by enabling the accurate measurement of cotinine, a key biomarker of nicotine uptake.

Studies comparing biomarkers of exposure in users of combustible cigarettes, e-cigarettes, and HTPs rely on precise cotinine measurements to understand the nicotine delivery profile of these products. nih.govresearchgate.net The use of this compound as an internal standard ensures that the data from these studies are reliable and comparable, allowing for a better understanding of whether these novel products lead to a reduction in nicotine exposure compared to traditional cigarettes.

Furthermore, this compound is essential in studies investigating secondhand exposure to aerosols from novel nicotine products. cdc.gov By accurately quantifying low levels of cotinine in non-users exposed to these aerosols, researchers can assess the potential health risks associated with passive vaping.

The ability to distinguish between tobacco-derived and synthetic nicotine is another emerging area where this compound is crucial. As synthetic nicotine becomes more prevalent in e-liquids, analytical methods are needed to determine the source of nicotine exposure. Enantioselective analysis of nicotine and its metabolites, using chiral deuterated standards like this compound, can help in this differentiation, as the enantiomeric composition of synthetic nicotine may differ from that of tobacco-derived nicotine. coresta.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.